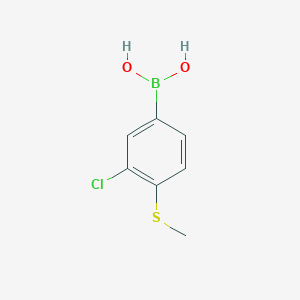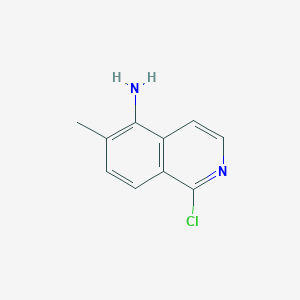![molecular formula C11H12ClN3OS B1429257 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 35265-88-4](/img/structure/B1429257.png)
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Overview
Description
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that features a unique combination of a thienopyrimidine core and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit jak1 , suggesting that this compound may also target similar proteins or pathways.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
If it does indeed target jak1 as suggested, it could potentially affect the jak-stat signaling pathway, which plays a crucial role in various cellular processes such as cell growth, differentiation, and immune response .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability
Result of Action
If it does inhibit jak1, it could potentially lead to a decrease in the activation of stat proteins, thereby affecting the transcription of certain genes .
Biochemical Analysis
Biochemical Properties
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. The inhibition of these kinases can affect multiple signaling pathways within the cell. For example, this compound has been shown to interact with Janus kinase 1 (JAK1), a key player in the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting JAK1, this compound can alter the expression of genes regulated by the JAK-STAT pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound may affect metabolic pathways by altering the activity of enzymes involved in energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of JAK1, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. The binding interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the compound and the amino acid residues in the active site of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for its long-term efficacy. It is known to be stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C . Over time, degradation of the compound may occur, which can affect its potency and the consistency of its effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can maintain its activity for extended periods, although some degradation products may form .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical response without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted. These metabolic processes can affect the compound’s bioavailability and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its activity, as it needs to reach its target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its activity and interactions with other biomolecules, ultimately influencing its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine typically involves the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions.
Morpholine Substitution: The final step involves the substitution of the chlorine atom with a morpholine ring. This is typically achieved through nucleophilic substitution reactions using morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Morpholine, bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases, and appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can be further explored for their biological activities.
Scientific Research Applications
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cancer therapy.
Biological Studies: The compound is used in studying cell cycle regulation and apoptosis due to its potential to inhibit specific enzymes.
Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents for various diseases, including cancer and inflammatory disorders.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methylthieno[3,2-d]pyrimidine: Shares the thienopyrimidine core but lacks the morpholine ring.
4-Chloro-2-methylthieno[3,2-d]pyrimidine: Another derivative with a different substitution pattern.
Uniqueness
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is unique due to the presence of both the thienopyrimidine core and the morpholine ring, which contribute to its distinct biological activities and potential as a therapeutic agent.
Properties
IUPAC Name |
4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-6-17-9-8(7)13-11(12)14-10(9)15-2-4-16-5-3-15/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYSLCSAIRASKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2N3CCOCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733076 | |
| Record name | 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35265-88-4 | |
| Record name | 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine](/img/structure/B1429180.png)








![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)


